1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a triazole ring, and a thiophene ring. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide involves several steps:
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by the reaction of hydrazine with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.
Formation of the triazole ring: The triazole ring can be synthesized by the cyclization of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Formation of the thiophene ring: The thiophene ring can be synthesized by the reaction of a dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Coupling of the rings: The final step involves the coupling of the oxadiazole, triazole, and thiophene rings through appropriate linkers and functional groups.
Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitro or azide groups, leading to the formation of amines or amides.
Substitution: The compound can undergo substitution reactions, particularly at the amino or hydroxyl groups, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions, particularly involving the triazole or oxadiazole rings, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and catalysts (e.g., copper, palladium).
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique structural features and potential biological activity. It may be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound is of interest as a building block for the synthesis of novel materials, including polymers, dendrimers, and supramolecular assemblies. Its unique structural features may impart desirable properties, such as conductivity, fluorescence, or mechanical strength.
Organic Synthesis: The compound is of interest as a versatile intermediate in organic synthesis. Its multiple functional groups and reactive sites make it a valuable starting material for the synthesis of various derivatives and analogs.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, such as kinases, proteases, or oxidoreductases, by binding to their active sites or allosteric sites.
Receptor Modulation: The compound may modulate the activity of specific receptors, such as G-protein-coupled receptors, ion channels, or nuclear receptors, by binding to their ligand-binding domains or regulatory domains.
Signal Transduction: The compound may affect signal transduction pathways, such as the MAPK, PI3K/Akt, or NF-κB pathways, by modulating the activity of key signaling molecules or transcription factors.
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its biological activity or chemical reactivity.
This compound: This compound has similar structural features but may differ in its physical properties or synthetic routes.
This compound: This compound has similar structural features but may differ in its applications or mechanism of action.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2S2/c1-6-4-8(13(24-3)25-6)5-15-17-12(22)9-7(2)21(20-16-9)11-10(14)18-23-19-11/h4-5H,1-3H3,(H2,14,18)(H,17,22)/b15-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYQHRBVVCSSL-PJQLUOCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)SC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)SC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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